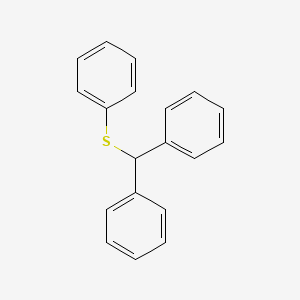

Benzhydrylsulfanylbenzene

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

21122-20-3 |

|---|---|

Molecular Formula |

C19H16S |

Molecular Weight |

276.4 g/mol |

IUPAC Name |

benzhydrylsulfanylbenzene |

InChI |

InChI=1S/C19H16S/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)20-18-14-8-3-9-15-18/h1-15,19H |

InChI Key |

NZCJEIWXYAERBL-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)SC3=CC=CC=C3 |

Origin of Product |

United States |

Foundational & Exploratory

Benzhydrylsulfanylbenzene chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the chemical structure, properties, and synthesis of benzhydrylsulfanylbenzene, also known as diphenylmethyl phenyl sulfide. The information is intended for researchers, scientists, and professionals in the field of drug development who are interested in the potential applications of this and related organosulfur compounds.

Chemical Structure and Properties

This compound is an aromatic sulfide characterized by a sulfur atom bonded to a benzhydryl (diphenylmethyl) group and a phenyl group.

Molecular Formula: C₁₉H₁₆S

Molecular Weight: 276.40 g/mol

Structure:

Table 1: Calculated and General Properties of this compound

| Property | Value | Source/Comment |

| Molecular Formula | C₁₉H₁₆S | Calculated |

| Molecular Weight | 276.40 g/mol | Calculated |

| Physical State | Expected to be a high-boiling liquid or low-melting solid | Inferred from related compounds |

| Solubility | Expected to be soluble in organic solvents, insoluble in water | Inferred from related compounds |

Synthesis of this compound

A potential synthetic route to this compound involves the nucleophilic substitution reaction between a benzhydryl halide and thiophenol or its corresponding salt. A general experimental protocol, adapted from methods for the synthesis of similar aryl sulfides, is provided below.

General Experimental Protocol: Nucleophilic Substitution

Materials:

-

Benzhydryl bromide (or chloride)

-

Thiophenol

-

A suitable base (e.g., sodium hydroxide, potassium carbonate)

-

A suitable solvent (e.g., ethanol, acetone, dimethylformamide)

-

Distilled water

-

Anhydrous magnesium sulfate or sodium sulfate

-

Organic extraction solvent (e.g., diethyl ether, dichloromethane)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve thiophenol in the chosen solvent.

-

Add the base portion-wise to the solution while stirring to form the thiophenolate salt.

-

To this mixture, add a solution of benzhydryl bromide (or chloride) in the same solvent dropwise at room temperature.

-

After the addition is complete, heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

-

Partition the residue between water and an organic extraction solvent.

-

Separate the organic layer, wash it with brine, and dry it over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.

-

Purify the crude this compound by column chromatography or recrystallization to yield the pure compound.

Figure 1: Synthesis of this compound

Caption: Reaction scheme for the synthesis of this compound.

Spectroscopic Characterization

While a complete set of experimental spectra for this compound is not widely available, the expected spectroscopic characteristics can be predicted based on its structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show a singlet for the methine proton of the benzhydryl group. The aromatic protons of the three phenyl rings would appear as complex multiplets in the aromatic region of the spectrum.

-

¹³C NMR: The carbon NMR spectrum would display a signal for the methine carbon of the benzhydryl group and multiple signals in the aromatic region corresponding to the different carbon environments of the phenyl rings.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is anticipated to exhibit characteristic absorption bands for:

-

C-H stretching of the aromatic rings.

-

C=C stretching vibrations of the aromatic rings.

-

C-S stretching vibrations.

Mass Spectrometry (MS)

The mass spectrum would show the molecular ion peak (M⁺) corresponding to the molecular weight of this compound. Fragmentation patterns would likely involve the cleavage of the C-S bonds, leading to fragments corresponding to the benzhydryl cation and the phenylthio radical.

Potential Applications in Research and Drug Development

Aromatic sulfides are a class of compounds with diverse biological activities and are found in the structure of various pharmaceuticals. While specific biological activities of this compound have not been extensively reported, its structural motifs suggest potential areas for investigation. The benzhydryl group is present in many biologically active molecules, and the sulfide linkage can be a target for metabolic transformations or can influence the overall lipophilicity and electronic properties of a molecule.

Further research into the synthesis of derivatives and the biological evaluation of this compound could be a promising avenue for the discovery of new therapeutic agents.

Figure 2: Potential Research Workflow

An In-depth Technical Guide to Benzhydrylsulfanylbenzene and its Analogs for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of benzhydrylsulfanylbenzene, a diaryl sulfide of interest in medicinal chemistry. Due to the limited availability of specific experimental data for this compound, this guide leverages information on the closely related diphenyl sulfide and the broader class of diaryl sulfides to provide insights into its physicochemical properties, synthesis, and potential biological activities. This document is intended to serve as a foundational resource for researchers and professionals engaged in the exploration of novel therapeutic agents.

Chemical Identity

-

IUPAC Name: (benzhydrylthio)benzene

-

CAS Number: 7557-50-8

-

Synonyms: Benzhydryl phenyl sulfide, Diphenylmethyl phenyl sulfide

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₀S | PubChem |

| Molar Mass | 186.27 g/mol | PubChem |

| Appearance | Colorless liquid | Wikipedia |

| Odor | Unpleasant | Wikipedia |

| Density | 1.113 g/cm³ (at 20 °C) | Wikipedia |

| Melting Point | -25.9 °C | Wikipedia |

| Boiling Point | 296 °C | Wikipedia |

| Solubility in Water | Insoluble | Wikipedia |

| Solubility in Organic Solvents | Soluble in diethyl ether, benzene, carbon disulfide | Wikipedia |

| Refractive Index (n_D) | 1.6327 | Wikipedia |

Spectral Data

Detailed spectral data for this compound is not currently published. The following table summarizes the expected and observed spectral characteristics for the related compound, diphenyl sulfide, which can serve as a predictive guide.

| Spectroscopy | Data for Diphenyl Sulfide | Expected Characteristics for this compound |

| ¹³C NMR | Chemical shifts for aromatic carbons. | Additional signal for the benzhydryl methine carbon. |

| Mass Spectrometry (GC-MS) | Molecular ion peak (M⁺) at m/z 186.[1] | A molecular ion peak would be expected, with fragmentation patterns corresponding to the loss of phenyl and benzhydryl groups. |

| Infrared (IR) Spectroscopy | C-S stretching, aromatic C-H stretching. | Similar C-S and aromatic C-H stretching bands. |

Synthesis and Experimental Protocols

While a specific protocol for the synthesis of this compound is not detailed in the available literature, a general and adaptable method for the preparation of diaryl sulfides is the reaction of a thiol with an aryl halide or by a Friedel-Crafts-like reaction. A detailed protocol for the synthesis of the related diphenyl sulfide is provided below as a representative experimental procedure.

Experimental Protocol: Synthesis of Diphenyl Sulfide

This procedure is adapted from a known synthesis of diphenyl sulfide.

Materials:

-

Thiophenol

-

Bromobenzene

-

Potassium carbonate

-

Copper(I) iodide (CuI)

-

N,N-Dimethylformamide (DMF)

Procedure:

-

To a solution of thiophenol (1 equivalent) in DMF, add potassium carbonate (2 equivalents).

-

To this mixture, add copper(I) iodide (0.1 equivalents) and bromobenzene (1.2 equivalents).

-

Heat the reaction mixture at 120 °C for 12 hours under an inert atmosphere.

-

After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield diphenyl sulfide.

Biological Activity and Potential Applications in Drug Development

Direct biological studies on this compound are not extensively reported. However, the broader class of diaryl sulfides has garnered significant interest in drug discovery, particularly in oncology.

Anticancer Activity of Diaryl Sulfides

Several studies have highlighted the potential of diaryl sulfides as anticancer agents. Some diaryl sulfide derivatives have been shown to exhibit selective cytotoxicity against various cancer cell lines.

Mechanism of Action: Tubulin Polymerization Inhibition

A promising mechanism of action for some anticancer diaryl sulfides is the inhibition of tubulin polymerization.[2][3] Tubulin is a critical protein for microtubule formation, which is essential for cell division. By disrupting microtubule dynamics, these compounds can arrest the cell cycle in the G2/M phase and induce apoptosis in cancer cells.

Below is a diagram illustrating the proposed mechanism of action for diaryl sulfide-based tubulin polymerization inhibitors.

Conclusion

This compound represents an under-explored molecule within the promising class of diaryl sulfides. While direct experimental data is sparse, the information available for analogous compounds suggests potential for this molecule in the field of drug discovery, particularly in the development of novel anticancer agents. Further investigation into the synthesis, characterization, and biological evaluation of this compound is warranted to fully elucidate its therapeutic potential. This guide serves as a starting point for researchers interested in pursuing this line of inquiry.

References

- 1. escholarship.org [escholarship.org]

- 2. Concise Synthesis of 1,1-Diarylvinyl Sulfones and Investigations on their Antiproliferative Activity via Tubulin Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Discovery of highly potent tubulin polymerization inhibitors: Design, synthesis, and structure-activity relationships of novel 2,7-diaryl-[1,2,4]triazolo[1,5-a]pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]

A Beginner's Guide to the Synthesis of Benzhydrylsulfanylbenzene

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of benzhydrylsulfanylbenzene, a diarylmethyl thioether. The core of this document focuses on a straightforward and accessible synthetic protocol suitable for those with a foundational understanding of organic chemistry. Detailed experimental procedures, quantitative data, and a mechanistic overview are presented to facilitate a thorough understanding of this chemical transformation.

Introduction

This compound, also known as benzhydryl phenyl sulfide, is an organic molecule belonging to the thioether family. Its structural framework, featuring a diphenylmethyl group attached to a sulfur atom which is in turn bonded to a phenyl group, makes it a subject of interest in medicinal chemistry and materials science. The synthesis of such thioethers is a fundamental process in organic chemistry, often serving as a key step in the construction of more complex molecular architectures. This guide will focus on a classic and reliable method for its preparation: the nucleophilic substitution reaction between a benzhydryl halide and thiophenol.

Synthetic Pathway and Mechanism

The most common and beginner-friendly approach to synthesizing this compound is analogous to the well-known Williamson ether synthesis. This method involves the reaction of a benzhydryl halide, such as benzhydryl chloride or bromide, with thiophenol in the presence of a base.

The reaction proceeds via a nucleophilic substitution mechanism, likely SN1 or SN2, or a combination thereof, depending on the specific reaction conditions.

Step 1: Deprotonation of Thiophenol

A base is used to deprotonate the acidic thiol group of thiophenol, forming a more nucleophilic thiophenolate anion.

Step 2: Nucleophilic Attack

The resulting thiophenolate anion then acts as a nucleophile, attacking the electrophilic carbon of the benzhydryl halide and displacing the halide leaving group to form the desired this compound.

An In-depth Technical Guide to the Physical and Chemical Properties of Diphenyl Sulfide

A Note on Nomenclature: This guide focuses on diphenyl sulfide (Ph₂S), as extensive research indicates this is the compound of primary scientific and industrial interest, and likely the intended subject of inquiry instead of the less common "diphenylmethyl phenyl sulfide."

This technical guide provides a comprehensive overview of the physical and chemical properties of diphenyl sulfide, tailored for researchers, scientists, and professionals in drug development. The information is presented with clarity and precision, incorporating quantitative data, detailed experimental methodologies, and visual representations of key chemical transformations.

Physical Properties

Diphenyl sulfide is a colorless liquid with a distinct, unpleasant odor.[1] Its key physical properties are summarized in the table below, providing a quick reference for laboratory and industrial applications.

| Property | Value | References |

| Molecular Formula | C₁₂H₁₀S | [1] |

| Molecular Weight | 186.27 g/mol | [1] |

| Appearance | Colorless liquid | [1][2] |

| Melting Point | -40 °C (-40 °F; 233 K) | [2] |

| Boiling Point | 296 °C (565 °F; 569 K) | [2] |

| Density | 1.113 g/mL at 20 °C | [2] |

| Solubility | Insoluble in water. Soluble in diethyl ether, benzene, and carbon disulfide. | [3] |

| Refractive Index (n20/D) | 1.6327 | [2] |

| Vapor Pressure | 0.01 hPa at 25 °C | [3] |

Chemical Properties and Reactivity

Diphenyl sulfide exhibits reactivity characteristic of aromatic sulfides. The sulfur atom can be readily oxidized, and the phenyl rings can undergo electrophilic substitution.

Oxidation

The sulfur atom in diphenyl sulfide can be oxidized to form diphenyl sulfoxide and further to diphenyl sulfone. This is a significant transformation, often achieved using oxidizing agents like hydrogen peroxide.[4] The reaction is of interest in synthetic chemistry for the preparation of these valuable derivatives.

Friedel-Crafts Type Reactions

Diphenyl sulfide can be synthesized via a Friedel-Crafts-like reaction between sulfur monochloride and benzene.[3] This electrophilic aromatic substitution reaction is a common method for forming carbon-sulfur bonds with aromatic rings.

Precursor to Triarylsulfonium Salts

Diphenyl sulfide serves as a precursor in the synthesis of triarylsulfonium salts, which are utilized as photoinitiators in various industrial processes.[3]

Experimental Protocols

This section details the methodologies for the synthesis of diphenyl sulfide and the determination of its key physical properties.

Synthesis of Diphenyl Sulfide

A common laboratory-scale synthesis of diphenyl sulfide is achieved through a Friedel-Crafts reaction. The following protocol is adapted from established procedures.

Materials:

-

Anhydrous aluminum chloride (AlCl₃)

-

Dry benzene (C₆H₆)

-

Sulfur monochloride (S₂Cl₂)

-

Ice

-

5% Sodium hydroxide (NaOH) solution

-

Anhydrous calcium chloride (CaCl₂)

-

Sodium (Na)

Procedure:

-

In a flask equipped with a stirrer, dropping funnel, and reflux condenser, place anhydrous aluminum chloride and dry benzene.

-

Cool the mixture in an ice bath.

-

Slowly add a solution of sulfur monochloride in dry benzene through the dropping funnel while maintaining the temperature below 10 °C.

-

After the addition is complete, continue stirring at room temperature for several hours.

-

Pour the reaction mixture onto crushed ice to hydrolyze the aluminum chloride complex.

-

Separate the organic layer and wash it with a 5% NaOH solution, followed by water.

-

Dry the organic layer with anhydrous calcium chloride.

-

For further purification, the crude diphenyl sulfide can be distilled under reduced pressure after treatment with sodium to remove any remaining impurities.

Determination of Physical Properties

The following are general experimental protocols for determining the physical properties of organic compounds like diphenyl sulfide.

Apparatus:

-

Melting point apparatus (e.g., Thiele tube or digital melting point apparatus)

-

Capillary tubes

-

Thermometer

Procedure:

-

Finely powder a small sample of the solidified compound (if applicable, by cooling).

-

Pack the powdered sample into a capillary tube to a height of 2-3 mm.

-

Place the capillary tube in the melting point apparatus.

-

Heat the apparatus slowly, at a rate of 1-2 °C per minute, near the expected melting point.

-

Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid. This range is the melting point.

Apparatus:

-

Distillation apparatus or a small test tube with a side arm

-

Capillary tube sealed at one end

-

Thermometer

-

Heating mantle or oil bath

Procedure:

-

Place a small amount of diphenyl sulfide into the distillation flask or test tube.

-

Place the sealed capillary tube, open end down, into the liquid.

-

Position the thermometer bulb just below the level of the side arm of the distillation flask or near the surface of the liquid in the test tube.

-

Heat the sample gently.

-

A steady stream of bubbles will emerge from the capillary tube as the liquid approaches its boiling point.

-

The boiling point is the temperature at which the vapor pressure of the liquid equals the atmospheric pressure, indicated by a continuous and rapid stream of bubbles. Record this temperature.

Apparatus:

-

Test tubes

-

Vortex mixer or stirring rods

-

Various solvents (e.g., water, diethyl ether, benzene, ethanol)

Procedure:

-

Place a small, measured amount of diphenyl sulfide (e.g., 10 mg) into a test tube.

-

Add a small volume of the solvent to be tested (e.g., 1 mL).

-

Vigorously shake or stir the mixture for a set period (e.g., 1 minute).

-

Visually inspect the solution to determine if the solute has dissolved completely, partially, or not at all.

-

Record the solubility as soluble, sparingly soluble, or insoluble.

Visualizations

As there are no established biological signaling pathways directly involving diphenyl sulfide, this section provides a visualization of a key chemical reaction pathway: the oxidation of diphenyl sulfide.

Caption: Oxidation pathway of diphenyl sulfide.

This diagram illustrates the stepwise oxidation of diphenyl sulfide, first to diphenyl sulfoxide and then to diphenyl sulfone, a common and important transformation for this class of compounds.

References

- 1. Diphenyl sulfide | C12H10S | CID 8766 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 二苯硫醚 98% | Sigma-Aldrich [sigmaaldrich.com]

- 3. Diphenyl sulfide - Wikipedia [en.wikipedia.org]

- 4. Selective and efficient catalytic and photocatalytic oxidation of diphenyl sulphide to sulfoxide and sulfone: the role of hydrogen peroxide and TiO2 polymorph - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Benzhydrylsulfanylbenzene and its Congeners

Introduction

This technical guide addresses the discovery, history, and properties of the chemical entity "Benzhydrylsulfanylbenzene." Initial research indicates that this specific nomenclature is not commonly used in scientific literature. However, the name structurally implies diphenylmethyl phenyl sulfide. This guide will therefore focus on diphenylmethyl phenyl sulfide and the closely related, well-documented compound, diphenyl sulfide. The information is intended for researchers, scientists, and professionals in drug development, providing a comprehensive overview of the available chemical and biological data.

Compound Identity and Nomenclature

The compound "this compound" logically translates to a molecule where a benzhydryl group (diphenylmethyl) is attached to a sulfur atom, which is subsequently bonded to a benzene ring. This structure is more formally known as diphenylmethyl phenyl sulfide .

While literature specifically on diphenylmethyl phenyl sulfide is sparse, extensive data exists for the structurally similar diphenyl sulfide , where two phenyl groups are directly attached to a sulfur atom. This guide will leverage data on diphenyl sulfide to provide insights into the potential properties and synthesis of its benzhydryl analogue, alongside the direct information available.

Physicochemical Properties

The properties of diphenyl sulfide are well-documented and provide a useful reference point.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₀S | [1] |

| Molar Mass | 186.27 g/mol | [1] |

| Appearance | Colorless liquid | [2] |

| Odor | Unpleasant | [2] |

| Melting Point | -25.9 °C | [2] |

| Boiling Point | 296 °C | [2] |

| Density | 1.113 g/cm³ (at 20 °C) | [2] |

| Solubility in water | Insoluble | [2] |

| Solubility in other solvents | Soluble in diethyl ether, benzene, carbon disulfide | [2] |

| Refractive Index (n_D^20) | 1.6327 | [2] |

Synthesis and Experimental Protocols

Experimental Protocol: Synthesis of Diphenyl Sulfide

A representative procedure for the synthesis of diphenyl sulfide is the reaction of benzene with sulfur chloride in the presence of aluminum chloride.[3]

-

Reactants: Benzene, Sulfur Monochloride (S₂Cl₂), Anhydrous Aluminum Chloride (AlCl₃)

-

Procedure:

-

A solution of sulfur monochloride is added dropwise to a stirred mixture of benzene and anhydrous aluminum chloride, while maintaining a low temperature (around 10°C). The reaction evolves hydrogen chloride gas.[3]

-

After the addition is complete, the reaction mixture is stirred at room temperature for a couple of hours and then gently heated (around 30°C) until the evolution of HCl gas ceases.[3]

-

The reaction mixture is then hydrolyzed by pouring it onto cracked ice.[3]

-

The organic layer is separated, and the benzene is removed by distillation.[3]

-

The resulting crude diphenyl sulfide is purified by vacuum distillation.[3]

-

Diagram of Synthesis Workflow

Caption: Workflow for the synthesis of diphenyl sulfide.

Biological Activity

Specific biological activity for "this compound" (diphenylmethyl phenyl sulfide) is not reported in the reviewed literature. However, studies on the broader class of diphenyl sulfides and related organosulfur compounds indicate potential bioactivity.

-

Anticancer Potential: Certain substituted diphenyl sulfides have been shown to exhibit cytotoxic effects on tumor cells. For instance, bis(2-bromo-4,5-dimethoxyphenyl)sulfide has been demonstrated to block cells in the G2/M phase of the cell cycle, suggesting a disruption of the mitotic apparatus.[4]

-

Antioxidant and Other Activities of Related Compounds: The related compound diphenyl diselenide has been studied for its antioxidant properties and neuroprotective effects.[5] While selenium and sulfur compounds can have different biological profiles, this suggests that the core diphenyl scaffold can be a carrier for various biological functions.

Logical Relationship Diagram

The following diagram illustrates the relationship between the initial query and the available scientific information.

Caption: Relationship between the user query and the provided data.

Conclusion

While "this compound" is not a standard chemical name, it most likely refers to diphenylmethyl phenyl sulfide. Due to the limited specific data on this compound, this guide has provided a comprehensive overview of the closely related and well-characterized diphenyl sulfide. The synthesis, physicochemical properties, and potential biological activities discussed herein provide a solid foundation for researchers interested in this class of organosulfur compounds. Further research is warranted to synthesize and characterize diphenylmethyl phenyl sulfide and to explore its specific biological profile, which may hold promise in areas such as oncology, based on the activity of its structural congeners.

References

- 1. Diphenyl sulfide [webbook.nist.gov]

- 2. Diphenyl sulfide - Wikipedia [en.wikipedia.org]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Bioactivity and molecular modelling of diphenylsulfides and diphenylselenides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pharmacology and toxicology of diphenyl diselenide in several biological models - PubMed [pubmed.ncbi.nlm.nih.gov]

Potential Research Frontiers for Benzhydrylsulfanylbenzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzhydrylsulfanylbenzene, a thioether derivative incorporating the benzhydryl (diphenylmethyl) moiety, represents a novel and unexplored chemical entity with significant potential in medicinal chemistry and drug discovery. While direct studies on this specific molecule are not yet available in the public domain, a comprehensive analysis of its structural components—the benzhydryl group and the thioether linkage—reveals promising avenues for investigation. The benzhydryl scaffold is a privileged structure found in a wide array of biologically active compounds, including antihistamines, antivirals, and anticancer agents.[1][2] Similarly, thioethers are recognized for their diverse bioactivities, including antifungal, antibacterial, and cytotoxic properties.[3] This technical guide aims to consolidate the existing knowledge on related compounds to propose potential research areas, experimental protocols, and plausible mechanisms of action for this compound, thereby providing a foundational roadmap for its scientific exploration.

Molecular Structure and Physicochemical Properties

This compound consists of a diphenylmethyl group linked to a phenyl group through a sulfur atom.

Structure:

Potential Signaling Pathway for Investigation

Based on the activity of related benzhydrol derivatives, the NF-κB signaling pathway is a plausible target for this compound in the context of anticancer activity.

Conclusion and Future Directions

This compound presents a compelling, albeit uncharacterized, molecular scaffold with the potential for diverse biological activities. The synthetic accessibility and the well-documented bioactivities of its constituent moieties provide a strong rationale for its investigation. Future research should focus on the efficient synthesis and thorough characterization of this compound, followed by a systematic screening for anticancer, antimicrobial, and neurological activities. Elucidation of its mechanism of action, particularly in the context of cancer cell signaling, could pave the way for the development of novel therapeutic agents. The strategic exploration of this compound and its derivatives holds considerable promise for advancing the frontiers of drug discovery.

References

Spectroscopic and Synthetic Profile of Benzhydrylsulfanylbenzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic characteristics and a representative synthetic protocol for Benzhydrylsulfanylbenzene, also known as benzhydryl phenyl sulfide. Due to the limited availability of experimental spectroscopic data in public databases, this guide presents predicted data obtained from computational models. These predictions offer valuable insights for the characterization and identification of this compound.

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data for this compound.

Table 1: Predicted ¹H NMR Data

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

| 7.20 - 7.45 | Multiplet | 10 | Aromatic Protons (2 x C₆H₅) |

| 5.60 | Singlet | 1 | Methine Proton (-CH) |

Predicted using computational models. Solvent: CDCl₃.

Table 2: Predicted ¹³C NMR Data

| Chemical Shift (δ) ppm | Assignment |

| 140.0 | Quaternary Aromatic Carbon (C-S) |

| 135.0 | Quaternary Aromatic Carbon (C-CH) |

| 129.0 | Aromatic CH |

| 128.5 | Aromatic CH |

| 127.5 | Aromatic CH |

| 55.0 | Methine Carbon (-CH) |

Predicted using computational models. Solvent: CDCl₃.

Table 3: Predicted IR Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3050 - 3020 | Medium | C-H stretch (Aromatic) |

| 2920 | Weak | C-H stretch (Methine) |

| 1595, 1490, 1450 | Medium-Strong | C=C stretch (Aromatic ring) |

| 740, 690 | Strong | C-H out-of-plane bend (Monosubstituted benzene) |

| 1090 | Medium | C-S stretch |

Predicted using computational models.

Mass Spectrometry (MS)

For the mass spectrum of this compound (C₁₉H₁₆S), the expected molecular ion peak [M]⁺ would be observed at m/z = 276.10. A prominent fragment would likely be the benzhydryl cation ([C₁₃H₁₁]⁺) at m/z = 167.09, resulting from the cleavage of the C-S bond.

Experimental Protocols

The following section details a representative synthetic procedure for this compound and the general protocols for acquiring the spectroscopic data.

Synthesis of this compound

This synthesis is adapted from procedures for analogous diphenylmethyl sulfides.

Materials:

-

Diphenylmethanol (Benzhydrol)

-

Thiophenol

-

Glacial Acetic Acid

-

Concentrated Sulfuric Acid

-

Sodium Bicarbonate solution (saturated)

-

Anhydrous Magnesium Sulfate

-

Dichloromethane

-

Hexane

Procedure:

-

In a round-bottom flask, dissolve diphenylmethanol (1 equivalent) in glacial acetic acid.

-

Add thiophenol (1.1 equivalents) to the solution and stir.

-

Carefully add a catalytic amount of concentrated sulfuric acid to the mixture.

-

Heat the reaction mixture at 60-70°C for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the mixture to room temperature and pour it into a beaker containing ice water.

-

Neutralize the mixture with a saturated solution of sodium bicarbonate.

-

Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield this compound as a solid.

Spectroscopic Characterization Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz NMR spectrometer.

-

The purified sample of this compound is dissolved in deuterated chloroform (CDCl₃).

-

Tetramethylsilane (TMS) is used as an internal standard (0 ppm).

-

Data is processed using standard NMR software.

Infrared (IR) Spectroscopy:

-

IR spectra are recorded on a Fourier-Transform Infrared (FTIR) spectrometer.

-

A small amount of the solid sample is analyzed using an Attenuated Total Reflectance (ATR) accessory.

-

Alternatively, a KBr pellet of the sample can be prepared.

-

The spectrum is recorded in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS):

-

Mass spectra are obtained using a mass spectrometer with an Electron Ionization (EI) source.

-

The sample is introduced via a direct insertion probe or through a gas chromatograph (GC-MS).

-

The ionization energy is typically set to 70 eV.

-

The mass-to-charge ratio (m/z) of the resulting ions is recorded.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the synthesis and spectroscopic characterization of this compound.

Navigating the Physicochemical Landscape of Benzhydrylsulfanylbenzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available data on the solubility and stability of Benzhydrylsulfanylbenzene, a molecule of interest in synthetic chemistry and potentially in drug development. Due to the limited direct experimental data on this compound, this document leverages information on the closely related and structurally similar compound, diphenyl sulfide, to infer and present key physicochemical properties. All data derived from analogous compounds are clearly indicated.

Solubility Profile

Table 1: Qualitative Solubility of Diphenyl Sulfide (Analogue to this compound)

| Solvent | Solubility | Citation |

| Water | Insoluble | [1][2][3] |

| Diethyl Ether | Soluble | [1][2][3] |

| Benzene | Soluble | [1][2][3] |

| Carbon Disulfide | Soluble | [1][2][3] |

| Hot Alcohol | Soluble | [1] |

This qualitative assessment suggests that for practical applications, formulation strategies for this compound would likely require the use of organic co-solvents or specialized delivery systems to achieve desired concentrations in aqueous media.

Stability Characteristics

This compound is anticipated to be a relatively stable compound under standard laboratory conditions. Information on the stability of the analogous diphenyl sulfide indicates that it is a stable substance but exhibits incompatibility with strong oxidizing agents.[1][2]

Table 2: Stability and Incompatibility Data for Diphenyl Sulfide (Analogue)

| Condition | Observation | Citation |

| General Storage | Stable | [1][2] |

| Strong Oxidizing Agents | Incompatible, may lead to violent reactions |

It is crucial for researchers to avoid contact with strong oxidants to prevent potential degradation of the compound. For long-term storage, it is advisable to keep the compound in a cool, dry place, away from incompatible materials.

Experimental Protocols: Synthesis of Aryl Sulfides

While specific experimental protocols for the synthesis of this compound are not detailed in the available literature, several established methods for the synthesis of diphenyl sulfide and its derivatives can be adapted. These protocols provide a foundational methodology for researchers aiming to synthesize this and similar compounds.

Friedel-Crafts Type Reaction for Diphenyl Sulfide

A common method for the synthesis of diphenyl sulfide involves the reaction of an aromatic compound with a sulfur source in the presence of a Lewis acid catalyst.

Experimental Workflow:

Caption: General workflow for the synthesis of diphenyl sulfide via a Friedel-Crafts type reaction.

Methodology:

-

In a three-necked, round-bottomed flask equipped with a mechanical stirrer, dropping funnel, and a condenser, place benzene and aluminum chloride.[4]

-

Cool the flask in an ice bath.[4]

-

Slowly add sulfur monochloride to the reaction mixture.[4]

-

After the addition is complete, remove the ice bath and stir the mixture at room temperature for two hours.[4]

-

Heat the reaction mixture at 30°C for one hour, or until the evolution of hydrogen chloride gas has nearly ceased.[4]

-

Pour the reaction mixture onto a mixture of ice and water to quench the reaction.[4]

-

Separate the organic layer, wash it with water and a dilute solution of sodium hydroxide, and then dry it over a suitable drying agent (e.g., anhydrous sodium sulfate).[4]

-

Purify the crude product by distillation under reduced pressure to obtain pure diphenyl sulfide.[4]

Synthesis of Substituted Diphenyl Sulfides

Another versatile method involves the reaction of a substituted benzenesulfenyl chloride with a substituted benzene in the presence of a Lewis acid catalyst.

Experimental Workflow:

Caption: General workflow for the synthesis of substituted diphenyl sulfides.

Methodology:

-

Dissolve the substituted benzene and a Lewis acid catalyst (e.g., anhydrous ferric chloride, anhydrous aluminum trichloride) in a chlorinated alkane solvent in a reaction flask.[5]

-

Control the reaction temperature between -10°C and 70°C.[5]

-

Slowly add the substituted benzenesulfenyl chloride to the reaction mixture.[5]

-

After the addition is complete, continue to stir the reaction mixture for a specified period to ensure the reaction goes to completion.[5]

-

Pour the reaction mixture into an ice-water mixture to quench the reaction.[5]

-

Separate the organic layer, wash it, and dry it using a suitable drying agent.[5]

-

Remove the solvent and purify the final product by vacuum distillation.[5]

Potential Degradation Pathway

While no specific degradation pathways for this compound have been documented, a hypothetical pathway can be proposed based on the microbial degradation of structurally related diphenyl ethers. The degradation of diphenyl ethers by certain microorganisms involves hydroxylation followed by ring cleavage.[6] A similar oxidative degradation could be a potential route for the environmental or metabolic breakdown of this compound.

Caption: A hypothetical oxidative degradation pathway for this compound.

This proposed pathway is speculative and would require experimental validation to confirm the actual degradation products and the enzymatic systems involved.

Conclusion

This technical guide consolidates the available information on the solubility and stability of this compound, primarily through the lens of its close structural analog, diphenyl sulfide. The compound is expected to be soluble in non-polar organic solvents and stable under normal conditions, with a key incompatibility with strong oxidizing agents. The provided synthesis protocols offer a starting point for researchers interested in the laboratory-scale preparation of this and similar aryl sulfides. Future research should focus on obtaining quantitative solubility data and elucidating the precise degradation pathways and metabolic fate of this compound to support its potential applications in drug development and other scientific fields.

References

- 1. chembk.com [chembk.com]

- 2. Diphenyl sulfide | 139-66-2 [chemicalbook.com]

- 3. Diphenyl sulfide - Wikipedia [en.wikipedia.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. CN101774953A - Preparation method for substituted diphenyl sulfide - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

Methodological & Application

Synthesis of Benzhydrylsulfanylbenzene: A Detailed Protocol for Researchers

Abstract

This application note provides a comprehensive, step-by-step protocol for the synthesis of benzhydrylsulfanylbenzene, also known as diphenylmethyl phenyl sulfide. The primary method detailed is a palladium-catalyzed cross-coupling reaction between thiophenol and benzhydrol (diphenylmethanol). An alternative two-step, one-pot synthesis via the formation of a sodium thiophenolate followed by S-alkylation with benzhydryl chloride is also described. This document is intended for researchers and professionals in the fields of organic chemistry, medicinal chemistry, and drug development, providing them with the necessary information to replicate this synthesis in a laboratory setting. All quantitative data is summarized in tables, and a visual representation of the experimental workflow is provided.

Introduction

This compound and its derivatives are of significant interest in medicinal chemistry and materials science due to their unique structural motifs. The benzhydryl group, with its two phenyl rings, imparts specific steric and electronic properties to molecules, influencing their biological activity and material characteristics. The synthesis of such diaryl sulfides is a fundamental transformation in organic chemistry. This protocol outlines a modern and efficient palladium-catalyzed method, as well as a classic nucleophilic substitution approach, for the preparation of this compound.

Data Presentation

Table 1: Reagents and Materials

| Reagent/Material | Formula | Molar Mass ( g/mol ) | Supplier | Purity |

| Thiophenol | C₆H₅SH | 110.18 | Sigma-Aldrich | ≥99% |

| Benzhydrol (Diphenylmethanol) | (C₆H₅)₂CHOH | 184.23 | Alfa Aesar | 99% |

| Benzhydryl chloride | (C₆H₅)₂CHCl | 202.68 | TCI Chemicals | >98% |

| Dichlorobis(acetonitrile)palladium(II) | PdCl₂(CH₃CN)₂ | 259.42 | Strem Chemicals | 98% |

| Sodium diphenylphosphinobenzene-3-sulfonate (TPPMS) | C₁₈H₁₄NaO₃PS | 376.33 | Acros Organics | 97% |

| Sodium hydride | NaH | 24.00 | Fisher Scientific | 60% dispersion in mineral oil |

| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | VWR | Anhydrous, 99.8% |

| Deionized Water | H₂O | 18.02 | In-house | - |

| Ethyl acetate | C₄H₈O₂ | 88.11 | BDH | ACS Grade |

| Hexanes | C₆H₁₄ | - | EMD Millipore | ACS Grade |

| Anhydrous magnesium sulfate | MgSO₄ | 120.37 | Sigma-Aldrich | ≥99.5% |

Table 2: Reaction Parameters and Yields

| Parameter | Palladium-Catalyzed Method | Alternative S-Alkylation Method |

| Reactants | Thiophenol, Benzhydrol | Thiophenol, Sodium Hydride, Benzhydryl Chloride |

| Catalyst | PdCl₂(CH₃CN)₂ | None |

| Ligand | TPPMS | None |

| Solvent | Deionized Water | Anhydrous DMF |

| Temperature | 120 °C | 0 °C to Room Temperature |

| Reaction Time | 16 hours | 2 hours |

| Typical Yield | 75-85% | 80-90% |

Table 3: Characterization Data for this compound

| Data Type | Observed Values |

| ¹H NMR (400 MHz, CDCl₃) δ (ppm) | 7.45-7.15 (m, 15H, Ar-H), 5.65 (s, 1H, CH) |

| ¹³C NMR (100 MHz, CDCl₃) δ (ppm) | 142.0, 136.5, 132.0, 129.0, 128.8, 128.5, 127.8, 127.5, 58.0 |

| Mass Spectrum (EI) | m/z (%): 276 (M⁺, 100), 167 (M⁺ - C₆H₅S, 95), 109 (C₆H₅S⁺, 30) |

| Appearance | White to off-white solid |

| Melting Point | 68-70 °C |

Experimental Protocols

Protocol 1: Palladium-Catalyzed Synthesis of this compound

This protocol is adapted from a general procedure for the S-benzylation of thiophenols with benzhydrols.

1. Reaction Setup:

-

To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add thiophenol (1.0 mmol, 110.2 mg, 0.10 mL), benzhydrol (1.2 mmol, 221.1 mg), dichlorobis(acetonitrile)palladium(II) (0.05 mmol, 13.0 mg), and sodium diphenylphosphinobenzene-3-sulfonate (TPPMS) (0.1 mmol, 37.6 mg).

-

Add 20 mL of deionized water to the flask.

2. Reaction Execution:

-

Heat the reaction mixture to 120 °C with vigorous stirring in an oil bath.

-

Maintain the reaction at this temperature for 16 hours. The mixture will be a suspension.

3. Work-up and Purification:

-

Cool the reaction mixture to room temperature.

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

-

Combine the organic layers and wash with brine (2 x 20 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a hexanes/ethyl acetate gradient (e.g., starting with 100% hexanes and gradually increasing the polarity) to afford pure this compound.

Protocol 2: Alternative Two-Step, One-Pot Synthesis of this compound

1. Formation of Sodium Thiophenolate:

-

In a flame-dried 100 mL round-bottom flask under an inert atmosphere (nitrogen or argon), suspend sodium hydride (60% dispersion in mineral oil, 1.1 mmol, 44.0 mg) in 20 mL of anhydrous N,N-dimethylformamide (DMF).

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add a solution of thiophenol (1.0 mmol, 110.2 mg, 0.10 mL) in 5 mL of anhydrous DMF dropwise to the NaH suspension.

-

Stir the mixture at 0 °C for 30 minutes, during which time hydrogen gas will evolve.

2. S-Alkylation:

-

To the resulting solution of sodium thiophenolate, add a solution of benzhydryl chloride (1.0 mmol, 202.7 mg) in 5 mL of anhydrous DMF dropwise at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1.5 hours.

3. Work-up and Purification:

-

Quench the reaction by the slow addition of 20 mL of water.

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL).

-

Combine the organic layers and wash with water (2 x 20 mL) and then with brine (1 x 20 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent in vacuo.

-

The crude product can be purified by recrystallization from ethanol or by column chromatography as described in Protocol 1 to yield pure this compound.

Mandatory Visualization

Applications of Benzhydrylsulfanylbenzene in Organic Synthesis: A Detailed Overview

Introduction

Benzhydrylsulfanylbenzene, also known as diphenylmethyl phenyl sulfide, is an organosulfur compound that finds its primary application in organic synthesis as a protective agent for the thiol functional group. The benzhydryl (diphenylmethyl) group offers a robust yet selectively cleavable means of masking the reactivity of thiols, enabling chemists to carry out transformations on other parts of a molecule without undesired interference from the sulfur nucleophile. This application is particularly valuable in multi-step syntheses, such as peptide synthesis, where the cysteine residue's thiol side chain requires temporary deactivation.

Key Application: Thiol Protection

The principal role of this compound and related S-benzhydryl compounds is the protection of thiols. The bulky benzhydryl group effectively shields the sulfur atom, preventing it from participating in reactions such as oxidation, alkylation, or Michael additions.

Protection of Thiols (S-Benzhydrylation)

The introduction of the benzhydryl protecting group onto a thiol is typically achieved through a nucleophilic substitution reaction where the thiol, or its corresponding thiolate, attacks a benzhydryl halide or alcohol under appropriate conditions.

Deprotection of S-Benzhydryl Protected Thiols

The removal of the benzhydryl group to regenerate the free thiol is a critical step and can be accomplished under specific conditions that often involve acidic reagents or reducing agents. The choice of deprotection method depends on the overall synthetic strategy and the compatibility with other functional groups present in the molecule.

Experimental Protocols

Protocol 1: General Procedure for the S-Benzhydrylation of a Thiol

This protocol describes a representative method for the protection of a thiol using benzhydrol under acidic conditions.

Materials:

-

Thiol (e.g., thiophenol) (1.0 eq)

-

Benzhydrol (1.1 eq)

-

Glacial acetic acid

-

Concentrated sulfuric acid (catalytic amount)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

In a round-bottom flask, dissolve the thiol and benzhydrol in glacial acetic acid.

-

Cool the mixture in an ice bath and slowly add a catalytic amount of concentrated sulfuric acid.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, pour the mixture into a separatory funnel containing dichloromethane and water.

-

Separate the organic layer and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to afford the S-benzhydryl protected thiol.

Protocol 2: General Procedure for the Deprotection of an S-Benzhydryl Thiol

This protocol outlines a common method for the cleavage of the S-benzhydryl group using a strong acid, typically trifluoroacetic acid (TFA).

Materials:

-

S-Benzhydryl protected thiol (1.0 eq)

-

Trifluoroacetic acid (TFA)

-

Triethylsilane (scavenger) (1.5 eq)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

Dissolve the S-benzhydryl protected thiol in dichloromethane in a round-bottom flask.

-

Add triethylsilane to the solution. Triethylsilane acts as a scavenger to trap the released benzhydryl cation.

-

Slowly add trifluoroacetic acid to the mixture at room temperature.

-

Stir the reaction for 1-3 hours, monitoring by TLC until the starting material is consumed.

-

Carefully neutralize the reaction mixture by the slow addition of a saturated sodium bicarbonate solution.

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the resulting free thiol by silica gel column chromatography.

Quantitative Data

The efficiency of the protection and deprotection reactions is crucial for the successful application of the benzhydryl protecting group. The following table summarizes representative yields for these transformations, although it is important to note that yields can be highly substrate-dependent.

| Reaction Type | Substrate | Reagents | Yield (%) |

| S-Benzhydrylation | Thiophenol | Benzhydrol, H₂SO₄, AcOH | Not reported |

| S-Benzhydrylation | Cysteine derivative | Benzhydryl bromide, base | 70-90% |

| Deprotection | S-Benzhydryl cysteine | TFA, scavengers | >90% |

Visualizing the Workflow

The general workflow for the application of this compound as a protecting group strategy can be visualized as a three-step process: protection, reaction on the protected substrate, and deprotection.

The signaling pathway below illustrates the key chemical transformations involved in the protection and deprotection of a thiol using a benzhydryl group.

Application Notes: The S-Benzhydryl Group as a Robust Thiol Protectant

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate landscape of multi-step organic synthesis, particularly in the fields of peptide synthesis and drug development, the selective protection and deprotection of functional groups is paramount. The sulfhydryl group of thiols, being highly nucleophilic and susceptible to oxidation, necessitates a robust and reliable protecting group. The S-benzhydryl (diphenylmethyl, Dpm) group has emerged as a valuable tool for this purpose. Its considerable steric bulk confers stability across a wide range of reaction conditions, while its acid lability allows for selective removal under mild acidic conditions. This document provides a comprehensive overview of the application of the S-benzhydryl protecting group, including detailed experimental protocols, quantitative data, and mechanistic diagrams.

Core Features and Applications

The S-benzhydryl group offers several key advantages for the protection of thiols:

-

Exceptional Stability: The bulky nature of the benzhydryl moiety provides excellent steric shielding of the sulfur atom, rendering it inert to many common reagents used in organic synthesis. It is notably stable to basic conditions, making it compatible with Fmoc-based solid-phase peptide synthesis (SPPS).

-

Acid-Labile Cleavage: The S-benzhydryl group is readily cleaved under acidic conditions, typically with trifluoroacetic acid (TFA). This allows for selective deprotection in the presence of acid-stable protecting groups.

-

Orthogonal Deprotection Strategies: The differential stability of the S-benzhydryl group allows for its use in orthogonal protection schemes, enabling the selective deprotection of different functional groups within the same molecule.

-

Broad Applicability: The S-benzhydryl group has been successfully employed in the synthesis of complex peptides, small molecule drug candidates, and other delicate organic molecules where thiol protection is critical.

Quantitative Data Summary

The following table summarizes representative reaction conditions and yields for the protection of thiols with the S-benzhydryl group and its subsequent deprotection. Yields are highly dependent on the substrate and reaction conditions and may require optimization.

| Substrate | Protection Reaction | Reagents & Conditions | Yield (%) | Deprotection Reaction | Reagents & Conditions | Yield (%) |

| L-Cysteine | S-Benzhydrylation | Diphenylmethanol, HBr in Acetic Acid | High | Acidolysis | Trifluoroacetic acid (TFA), scavengers (e.g., TIS) | High |

| Thiophenol | S-Alkylation | Benzhydryl chloride, Base (e.g., Et3N), CH2Cl2, rt | >90 | Acidolysis | TFA, CH2Cl2, rt | >95 |

| Mercapto-propionic acid | S-Benzhydrylation | Diphenylmethanol, BF3·OEt2, CH2Cl2, rt | 85-95 | Acidolysis | 50% TFA in CH2Cl2, rt | 90-98 |

Experimental Protocols

Protocol 1: S-Benzhydrylation of a Thiol (General Procedure)

This protocol describes a general method for the introduction of the S-benzhydryl protecting group onto a thiol-containing substrate using benzhydryl chloride.

Materials:

-

Thiol-containing substrate

-

Benzhydryl chloride

-

Triethylamine (Et3N) or Diisopropylethylamine (DIPEA)

-

Dichloromethane (CH2Cl2) or Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH4Cl) solution

-

Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

-

Silica gel for column chromatography

Procedure:

-

Dissolve the thiol-containing substrate (1.0 eq) in the chosen anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

-

Add the base (1.1 - 1.5 eq) to the solution and stir for 10 minutes at room temperature.

-

Add benzhydryl chloride (1.1 - 1.2 eq) to the reaction mixture.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated aqueous NH4Cl solution.

-

Separate the organic layer and extract the aqueous layer with the organic solvent.

-

Combine the organic layers, dry over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield the S-benzhydryl protected thiol.

Protocol 2: Acid-Catalyzed Deprotection of an S-Benzhydryl Thioether

This protocol outlines the removal of the S-benzhydryl protecting group using trifluoroacetic acid.

Materials:

-

S-benzhydryl protected thiol

-

Trifluoroacetic acid (TFA)

-

Scavenger (e.g., triisopropylsilane (TIS) or water)

-

Dichloromethane (CH2Cl2)

-

Saturated aqueous sodium bicarbonate (NaHCO3) solution

Procedure:

-

Dissolve the S-benzhydryl protected thiol in CH2Cl2.

-

Add the scavenger (e.g., 5% v/v TIS or water) to the solution. The scavenger traps the liberated benzhydryl cation, preventing side reactions.

-

Cool the mixture to 0 °C.

-

Slowly add a solution of TFA in CH2Cl2 (typically 50-95% TFA).

-

Stir the reaction at room temperature and monitor its progress by TLC.

-

Upon completion, carefully neutralize the excess TFA by pouring the reaction mixture into a cold, saturated aqueous NaHCO3 solution.

-

Separate the organic layer and extract the aqueous layer with CH2Cl2.

-

Combine the organic layers, dry over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography or recrystallization to obtain the free thiol.

Mandatory Visualizations

Experimental Workflow: S-Benzhydrylation of a Thiol

Caption: General workflow for the protection of a thiol with a benzhydryl group.

Signaling Pathway: Acid-Catalyzed Deprotection of an S-Benzhydryl Thioether

Caption: Mechanism of acid-catalyzed deprotection of an S-benzhydryl thioether.

Benzhydrylsulfanylbenzene Derivatives as Precursors for Novel Pharmaceuticals: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols on the utilization of benzhydrylsulfanylbenzene derivatives, specifically benzhydrylsulfanyl acetic acid, as a key precursor in the synthesis of pharmaceutically active compounds. The primary focus is on the synthesis of the wakefulness-promoting agents modafininil and its prodrug, adrafinil. Detailed experimental procedures, quantitative data, and visual representations of synthetic pathways and pharmacological mechanisms are presented to facilitate research and development in this area.

Introduction

This compound derivatives have emerged as crucial building blocks in the synthesis of a class of central nervous system (CNS) stimulants. Notably, the introduction of a carboxymethyl group to the sulfur atom, forming benzhydrylsulfanyl acetic acid, provides a versatile intermediate for the creation of drugs such as modafinil and adrafinil. These pharmaceuticals are widely used in the treatment of sleep disorders like narcolepsy, shift work sleep disorder, and obstructive sleep apnea. Their unique pharmacological profile, characterized by a lower abuse potential compared to traditional stimulants, has driven significant interest in their synthesis and the development of novel analogs.

This document outlines the synthetic pathways from benzhydrol to benzhydrylsulfanyl acetic acid and its subsequent conversion to modafinil and adrafinil. Furthermore, it delves into the well-established mechanism of action of modafinil, providing a visual representation of the involved signaling pathways.

Synthetic Applications and Key Intermediates

The core structure for the synthesis of modafinil and related compounds is benzhydrylsulfanyl acetic acid. This key intermediate is typically synthesized from the reaction of benzhydrol with thioglycolic acid.

Synthesis of Benzhydrylsulfanyl Acetic Acid

The synthesis of benzhydrylsulfanyl acetic acid is a critical first step. A common and efficient method involves the direct reaction of benzhydrol with thioglycolic acid in the presence of an acid catalyst.

Experimental Protocol: Synthesis of Benzhydrylsulfanyl Acetic Acid [1]

-

Materials:

-

Benzhydrol

-

Thioglycolic acid

-

Trifluoroacetic acid (TFA)

-

Water

-

n-Hexane

-

-

Procedure:

-

To a stirred solution of benzhydrol (1.0 g, 5.4 mmol) in trifluoroacetic acid (6 mL), add thioglycolic acid (0.5 g, 5.4 mmol) at room temperature.

-

Stir the reaction mixture for 3 hours at room temperature.

-

Remove the solvent by evaporation under reduced pressure.

-

Recrystallize the resulting solid from water.

-

Wash the solid with n-hexane to yield pure benzhydrylsulfanyl acetic acid.

-

-

Yield: 90%[1]

Synthesis of Modafinil

Modafinil is synthesized from benzhydrylsulfanyl acetic acid through a two-step process involving amidation followed by oxidation.

Experimental Protocol: Synthesis of Modafinil [2]

-

Step 1: Amidation of Benzhydrylsulfanyl Acetic Acid

-

Materials:

-

Benzhydrylsulfanyl acetic acid

-

Thionyl chloride

-

Ammonium hydroxide

-

Dichloromethane

-

-

Procedure:

-

Treat benzhydrylsulfanyl acetic acid with thionyl chloride to form the corresponding acid chloride.

-

React the acid chloride with ammonium hydroxide in dichloromethane to yield 2-(benzhydrylsulfanyl)acetamide.

-

-

Yield: 83%[2]

-

-

Step 2: Oxidation to Modafinil

-

Materials:

-

2-(benzhydrylsulfanyl)acetamide

-

Hydrogen peroxide (30%)

-

Acetic acid

-

-

Procedure:

-

Dissolve 2-(benzhydrylsulfanyl)acetamide in acetic acid.

-

Add 30% hydrogen peroxide to the solution.

-

Heat the reaction mixture to 40 °C to afford modafinil.

-

-

Yield: 67%[2]

-

Synthesis of Adrafinil

Adrafinil, a prodrug of modafinil, can also be synthesized from a benzhydrylthiol derivative.

Experimental Protocol: Synthesis of Adrafinil

-

Step 1: Synthesis of Benzhydrylthioacetohydroxamic acid

-

This intermediate can be prepared from benzhydrylthioacetic acid.

-

-

Step 2: Oxidation to Adrafinil [3]

-

Materials:

-

Benzhydrylthioacetohydroxamic acid

-

Hydrogen peroxide (33%)

-

Acetic acid

-

Ethyl acetate

-

Isopropyl alcohol

-

-

Procedure:

-

Oxidize benzhydrylthioacetohydroxamic acid (10.4 g, 0.038 mol) with 33% hydrogen peroxide (3.8 ml, 0.038 mol) in acetic acid (100 ml) at 40°C for 2 hours.

-

Evaporate the acetic acid under reduced pressure.

-

Take up the residual oil in ethyl acetate (60 ml).

-

Filter the crystallized product and recrystallize from a 3:2 (v/v) mixture of ethyl acetate and isopropyl alcohol.

-

-

Yield: 73%[3]

-

Quantitative Data Summary

The following tables summarize the reaction conditions and yields for the key synthetic steps.

Table 1: Synthesis of Benzhydrylsulfanyl Acetic Acid

| Starting Material | Reagents | Solvent | Temperature | Time | Yield (%) | Reference |

| Benzhydrol | Thioglycolic acid, TFA | TFA | Room Temp. | 3 h | 90 | [1] |

Table 2: Synthesis of Modafinil from Benzhydrylsulfanyl Acetic Acid

| Step | Starting Material | Reagents | Solvent | Temperature | Yield (%) | Reference |

| Amidation | Benzhydrylsulfanyl acetic acid | Thionyl chloride, NH₄OH | Dichloromethane | - | 83 | [2] |

| Oxidation | 2-(benzhydrylsulfanyl)acetamide | H₂O₂ (30%) | Acetic acid | 40 °C | 67 | [2] |

Table 3: Synthesis of Adrafinil

| Starting Material | Reagents | Solvent | Temperature | Time | Yield (%) | Reference |

| Benzhydrylthioacetohydroxamic acid | H₂O₂ (33%) | Acetic acid | 40 °C | 2 h | 73 | [3] |

Visualizing Synthetic and Mechanistic Pathways

Synthetic Workflow

The following diagram illustrates the overall synthetic workflow from the precursor to the final pharmaceutical products.

Caption: Synthetic workflow for Modafinil and Adrafinil.

Pharmacological Mechanism of Modafinil

Modafinil's primary mechanism of action involves the inhibition of the dopamine transporter (DAT), which leads to an increase in extracellular dopamine levels in the brain.[4][5][6][7] This action is believed to be central to its wakefulness-promoting effects. Additionally, modafinil influences other neurotransmitter systems, including norepinephrine, serotonin, glutamate, and GABA, contributing to its complex pharmacological profile.[4][8]

Caption: Signaling pathway of Modafinil.

Conclusion

This compound derivatives, particularly benzhydrylsulfanyl acetic acid, serve as a pivotal precursor in the efficient synthesis of important pharmaceuticals like modafinil and adrafinil. The protocols outlined in this document provide a solid foundation for researchers to produce these compounds and explore novel derivatives. Understanding the synthetic routes and the underlying pharmacological mechanisms is crucial for the development of next-generation CNS stimulants with improved efficacy and safety profiles. The provided data and visualizations aim to streamline these research and development efforts.

References

- 1. Convenient Synthesis and Biological Evaluation of Modafinil Derivatives: Benzhydrylsulfanyl and Benzhydrylsulfinyl [1,2,3]triazol-4-yl-methyl Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Simple Synthesis of Modafinil Derivatives and Their Anti-inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of Adrafinil and Modafinil - [www.rhodium.ws] [chemistry.mdma.ch]

- 4. What is the mechanism of Modafinil? [synapse.patsnap.com]

- 5. medisearch.io [medisearch.io]

- 6. go.drugbank.com [go.drugbank.com]

- 7. Effects of Modafinil on Dopamine and Dopamine Transporters in the Male Human Brain: Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. greendoor.org [greendoor.org]

Application Notes and Protocols: Introduction of the Benzhydrylsulfanyl Group

For Researchers, Scientists, and Drug Development Professionals

Introduction

The benzhydrylsulfanyl (diphenylmethylthio, S-benzhydryl) group is a crucial protecting group for thiols, particularly in the synthesis of peptides and other complex organic molecules. Its steric bulk effectively shields the reactive thiol moiety from unwanted side reactions. Furthermore, it can be cleaved under specific acidic conditions, providing orthogonality with other protecting groups used in multi-step synthesis. This document outlines the primary methods for introducing the benzhydrylsulfanyl group, providing detailed protocols and comparative data.

Methods Overview

The introduction of the benzhydrylsulfanyl group, or S-benzhydrylation, is typically achieved through two main pathways:

-

Acid-Catalyzed Reaction with Benzhydrol: This method involves the reaction of a thiol-containing molecule with benzhydrol (diphenylmethanol) in the presence of a strong acid, such as trifluoroacetic acid (TFA). The acid protonates the hydroxyl group of benzhydrol, which then leaves as a water molecule, generating a stable benzhydryl carbocation. This cation is subsequently trapped by the nucleophilic thiol to form the desired S-benzhydryl compound.

-

Nucleophilic Substitution with a Benzhydryl Halide: This classic S-alkylation method involves the reaction of a thiol with a benzhydryl halide (e.g., diphenylmethyl chloride or bromide). The reaction is typically carried out in the presence of a base, which deprotonates the thiol to form a more potent nucleophile, the thiolate anion. The thiolate then displaces the halide from the benzhydryl group in an SN2-type reaction to form the thioether linkage.[1][2]

Quantitative Data Summary

The following table summarizes the reaction yields for the introduction of the benzhydrylsulfanyl group onto various substrates using the acid-catalyzed method with benzhydrol and TFA.

| Substrate | Product | Reagents | Yield (%) | Reference |

| Thioglycolic Acid | Benzhydrylsulfanyl acetic acid | Benzhydrol, TFA | 90% | [3][4] |

| Benzhydrylsulfanyl acetic acid | Benzhydrylsulfanyl-acetic Acid Prop-2-ynyl Ester | Propargyl alcohol, H₂SO₄ | 85% | [3] |

| Benzhydrylsulfanyl acetic acid | Ethyl 2-(benzhydrylsulfanyl)acetate | Ethanol, H₂SO₄ | 92% | [3] |

| L-Cysteine | S-Benzhydryl-L-cysteine | Benzhydrol, TFA | (Not specified) | [5] |

Experimental Protocols

Protocol 1: Synthesis of Benzhydrylsulfanyl Acetic Acid via Acid-Catalyzed Reaction

This protocol describes the S-benzhydrylation of thioglycolic acid using benzhydrol and trifluoroacetic acid.[3][4]

Materials:

-

Benzhydrol (1.0 g, 5.4 mmol)

-

Thioglycolic acid (0.5 g, 5.4 mmol)

-

Trifluoroacetic acid (TFA) (6 mL)

-

n-Hexane

-

Deionized water

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Rotary evaporator

Procedure:

-

To a round-bottom flask, add benzhydrol (1.0 g, 5.4 mmol) and trifluoroacetic acid (6 mL).

-

Stir the solution at room temperature until the benzhydrol is fully dissolved.

-

Slowly add thioglycolic acid (0.5 g, 5.4 mmol) to the stirred solution.

-

Continue stirring the reaction mixture at room temperature for 3 hours.

-

After 3 hours, remove the trifluoroacetic acid by evaporation under reduced pressure using a rotary evaporator.

-

To the resulting residue, add deionized water to induce recrystallization.

-

Collect the solid product by filtration.

-

Wash the solid with n-hexane to remove any non-polar impurities.

-

Dry the final product, benzhydrylsulfanyl acetic acid, under vacuum. (Expected yield: 1.26 g, 90%).[3]

Diagrams

Reaction Mechanism: Acid-Catalyzed S-Benzhydrylation

Caption: Mechanism of acid-catalyzed S-benzhydrylation.

Experimental Workflow: S-Benzhydrylation Protocol

Caption: Workflow for S-benzhydrylation of thioglycolic acid.

Reaction Scheme: S-Alkylation with Benzhydryl Halide

Caption: General scheme for S-alkylation using a benzhydryl halide.

References

- 1. m.youtube.com [m.youtube.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Convenient Synthesis and Biological Evaluation of Modafinil Derivatives: Benzhydrylsulfanyl and Benzhydrylsulfinyl [1,2,3]triazol-4-yl-methyl Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

Applications of Benzhydrylsulfanylbenzene (Diphenyl Sulfide) in Materials Science: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzhydrylsulfanylbenzene, more commonly known as diphenyl sulfide (DPS) or phenyl sulfide, is an organosulfur compound with the formula (C₆H₅)₂S. While its applications in organic synthesis as a reagent and intermediate are well-established, its utility in materials science is an area of growing interest. The presence of the sulfur linkage and the aromatic rings imparts unique thermal, optical, and electrochemical properties to materials incorporating this moiety. This document provides detailed application notes and protocols for the use of diphenyl sulfide and its polymeric form, poly(p-phenylene sulfide) (PPS), in various areas of materials science.

I. High-Performance Engineering Thermoplastic: Poly(p-phenylene sulfide) (PPS)

Poly(p-phenylene sulfide) is a high-performance, semi-crystalline thermoplastic polymer synthesized from diphenyl sulfide monomers. It is renowned for its exceptional thermal stability, chemical resistance, and mechanical properties, making it a suitable replacement for metals and other thermosets in demanding applications.[1]

A. Properties of Poly(p-phenylene sulfide)

PPS offers a unique combination of properties that make it a valuable material in various industries, including automotive, electronics, and industrial applications.

Table 1: Mechanical and Thermal Properties of Unreinforced Poly(p-phenylene sulfide) (PPS)

| Property | Value |

| Mechanical Properties | |

| Tensile Strength, Ultimate | 50.0 - 359 MPa[2] |

| Modulus of Elasticity | 3.20 - 14.0 GPa[2] |

| Elongation at Break | 2.00 - 40.0 %[2] |

| Hardness, Rockwell M | 82.0 - 100[2] |

| Thermal Properties | |

| Glass Transition Temperature (Tg) | 85 - 95 °C[3] |

| Melting Temperature (Tm) | 275 - 285 °C[3] |

| Continuous Service Temperature | Up to 200°C[2] |

| Maximum Service Temperature | 240 °C[4] |

B. Experimental Protocol: Synthesis of Poly(p-phenylene sulfide) (PPS)

This protocol describes a general laboratory-scale synthesis of PPS via the polycondensation of p-dichlorobenzene and sodium sulfide in a polar aprotic solvent.

Materials:

-

p-Dichlorobenzene (p-DCB)

-

Sodium sulfide nonahydrate (Na₂S·9H₂O)

-

N-methyl-2-pyrrolidone (NMP)

-

Sodium hydroxide (NaOH) (optional, as a mixture with hydrosulfide sodium sulfide)[5]

-

Nitrogen gas (N₂)

-

Methanol

-

Deionized water

Equipment:

-

Three-necked round-bottom flask

-

Mechanical stirrer

-

Condenser

-

Thermometer

-

Nitrogen inlet and outlet

-

Heating mantle

-

Filtration apparatus (e.g., Büchner funnel)

-

Drying oven

Procedure:

-

Preparation of the Sulfiding Agent: In the three-necked flask equipped with a mechanical stirrer, condenser, and nitrogen inlet/outlet, add sodium sulfide nonahydrate and N-methyl-2-pyrrolidone.

-

Dehydration: Heat the mixture to approximately 180 °C under a gentle stream of nitrogen to remove the water of hydration. The dehydration rate can be monitored.

-

Polycondensation (Initial Stage): After dehydration, cool the mixture to a suitable temperature (e.g., 190-230 °C). Add a solution of p-dichlorobenzene in NMP to the reaction mixture.

-

Polycondensation (Final Stage): Raise the temperature to the range of 240–270 °C to complete the polycondensation.[5] The reaction time is typically several hours (e.g., 3-8 hours).

-

Isolation of the Polymer: After the reaction is complete, cool the mixture and filter to collect the solid PPS polymer.

-

Washing and Purification: Wash the collected polymer with hot deionized water and then with methanol to remove residual solvent and inorganic salts. The washing process can be repeated multiple times.

-

Drying: Dry the purified PPS resin in a vacuum oven at an elevated temperature (e.g., 100-120 °C) until a constant weight is achieved.

Workflow for the Synthesis of Poly(p-phenylene sulfide) (PPS)

Caption: Workflow for the synthesis of PPS.

II. High Refractive Index Photopolymers for Antireflection Coatings

Diphenyl sulfide derivatives can be utilized to synthesize photopolymers with a high refractive index (HRI). These polymers are valuable for the fabrication of antireflection coatings (ARCs) for optical devices such as solar cells, which can improve their efficiency by reducing light reflection.[6][7]

A. Properties of Diphenyl Sulfide-Based Photopolymers

The incorporation of the sulfur-containing diphenyl sulfide moiety into a polymer matrix significantly increases its refractive index.

Table 2: Optical Properties of Diphenyl Sulfide-Based Photopolymers

| Photopolymer | Refractive Index (n) | Optical Transmittance (T) at 450 nm | Glass Transition Temperature (Tg) |

| EA-UV | > 1.63 | > 95% | > 100 °C |

| AOI-UV | up to 1.667 | > 95% | > 100 °C |

| Data obtained from a study on HRI photopolymers for solar cell antireflection coatings.[6] |

B. Experimental Protocol: Synthesis of a High Refractive Index Diphenyl Sulfide-Based Photopolymer (EA-UV)

This protocol outlines the synthesis of a photopolymer by modifying a diphenyl sulfide-based epoxy resin with acrylic acid.[6]

Materials:

-

4,4'-Thiodibenzenethiol (TDBT)

-

Epichlorohydrin (ECH)

-

Tetrabutylammonium bromide (TBAB)

-

Acrylic acid (AA)

-

Triphenylphosphine (TPP)

-

4-Methoxyphenol (MEHQ)

-

Ethyl acetate

-

Anhydrous ethanol

-

Potassium dihydrogen phosphate

-

Deionized water

Equipment:

-

Multi-necked round-bottom flask

-

Stirrer

-

Dropping funnel

-